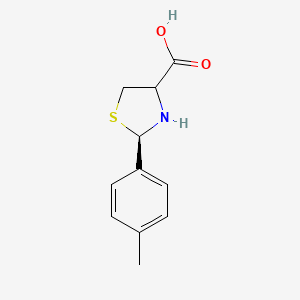

(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid

Description

(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound is synthesized via the condensation of L-cysteine with p-tolualdehyde (a para-methyl-substituted benzaldehyde derivative), forming a thiazolidine ring with stereochemical control at the C2 and C4 positions . The p-tolyl group at the C2 position confers unique steric and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H13NO2S |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

(2R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9?,10-/m1/s1 |

InChI Key |

HTRWLFRKMUVNPG-QVDQXJPCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid typically involves the reaction of p-tolylamine with a suitable thiazolidine precursor under controlled conditions. One common method involves the use of thiazolidine-4-carboxylic acid as a starting material, which is then reacted with p-tolylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid and related compounds have applications in diverse fields, especially in medicinal chemistry, due to their biological activities .

Scientific Research Applications

- Anticancer Activity: this compound exhibits strong anticancer activity. It has shown promising results in antiproliferative assays against various cancer cell lines, including melanoma and prostate cancer, indicating its potential as an anticancer agent.

- Antioxidant Activity: Thiazolidine-4-carboxylic acids have antioxidant properties . They can inhibit and scavenge radicals, thus protecting against infections and degenerative diseases. The aromatic substituent at position 2 in the thiazolidine ring influences the antioxidant potential, with the nature and position of substituents on the aromatic ring correlated with observed antioxidant activity .

- Tyrosinase Inhibitors: Several 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been investigated as agents for inhibition of melanogenesis or as tyrosinase inhibitors .

Data Table of Thiazolidine Derivatives

Mechanism of Action

The mechanism of action of (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents and stereochemistry. Below is a detailed comparison with structurally and functionally related compounds.

Stereochemical Influence

- (2R,4R) vs. (2S,4R) Configuration : The stereochemistry at C2 significantly affects biological activity. For example, (2R,4R)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid forms stable adducts with L-cysteine, while its (2S,4R) diastereomer shows distinct metabolic stability .

- Racemic Mixtures : Compounds like (2R/S,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid are often tested as racemates, but enantiopure forms (e.g., 2R configuration) may exhibit enhanced target specificity .

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating Groups (e.g., p-Tolyl) : The methyl group in p-tolyl enhances lipophilicity, improving membrane permeability compared to polar substituents like hydroxyl or methoxy groups .

- Electron-Withdrawing Groups (e.g., CF3) : The trifluoromethyl group increases electrophilicity, promoting covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Hydroxyphenyl Derivatives : Compounds with hydroxyl groups (e.g., 2,4-dihydroxyphenyl) exhibit antioxidant and anti-inflammatory properties but may also induce cytotoxicity at higher concentrations .

Metal Chelation and Antibacterial Activity

- (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid forms stable complexes with transition metals (Cu(II), Fe(II)), enhancing its antibacterial activity against pathogens like Pseudomonas aeruginosa .

- 2-(Hydroxynaphthyl) Derivatives : These ligands show superior metal-binding capacity compared to p-tolyl analogues, with iron complexes demonstrating the highest antibacterial efficacy .

Pharmacological and Toxicological Profiles

- Antimalarial Derivatives : Chlorophenyl-substituted thiazolidines (e.g., 2-(4-chlorophenyl)-thiazolidine-4-carboxylic acid amides) inhibit β-haematin formation, a critical mechanism for Plasmodium survival .

- Developmental Toxicity : Hydroxyphenyl derivatives like (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid cause pericardial edema and spinal malformations in zebrafish, highlighting substituent-dependent toxicity .

Key Data Tables

Table 2: Metal Complexation Efficiency

| Ligand | Metal Ion | Stability Constant (log K) |

|---|---|---|

| (2R)-2-(p-Tolyl)thiazolidine-4-CA | Cu(II) | 8.2 ± 0.3 |

| 2-(2-Hydroxyphenyl)thiazolidine-4-CA | Fe(II) | 9.5 ± 0.2 |

Biological Activity

(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of effects that could be harnessed for therapeutic purposes, including anticancer, antioxidant, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 225.29 g/mol. The structure features a thiazolidine ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism behind this activity may involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Table 1: Anticancer Activity Overview

| Cell Line | IC (µM) | Effect |

|---|---|---|

| Melanoma | 15.3 | Significant inhibition |

| Prostate Cancer | 12.7 | Significant inhibition |

| Breast Cancer | 18.5 | Moderate inhibition |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays, including DPPH radical scavenging tests. The compound demonstrated effective radical scavenging activity, suggesting its potential as a protective agent against oxidative stress.

Table 2: Antioxidant Activity Results

| Assay Type | IC (µg/mL) | Comparison to Ascorbic Acid |

|---|---|---|

| DPPH Radical Scavenging | 18.17 | Less effective than ascorbic acid (7.83 µg/mL) |

| ABTS Radical Scavenging | 20.5 | Comparable to ascorbic acid |

Enzyme Inhibition Studies

In addition to its anticancer and antioxidant properties, this compound has been investigated for its ability to inhibit specific enzymes, such as tyrosinase. Tyrosinase plays a crucial role in melanin synthesis; thus, inhibitors can be valuable in treating hyperpigmentation disorders.

Table 3: Tyrosinase Inhibition Data

| Compound | IC (µM) | Type of Inhibition |

|---|---|---|

| This compound | 16.5 | Competitive inhibition |

| Kojic Acid | 15.9 | Standard reference |

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of melanoma, indicating its potential for clinical application in cancer therapy .

- Antioxidant Mechanism : Investigations into the mechanism of action revealed that the compound's antioxidant effects are likely due to its ability to donate protons and neutralize free radicals effectively .

- Tyrosinase Inhibition : Molecular docking studies showed that this compound binds effectively to the active site of tyrosinase, suggesting a strong potential for developing cosmetic applications targeting skin hyperpigmentation .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid and its derivatives?

The synthesis typically involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt activation in dichloromethane, followed by Boc deprotection with trifluoroacetic acid (TFA). Purification via silica gel column chromatography (gradient elution with hexane/ethyl acetate) yields derivatives in 35–76% yields. Key steps include optimizing reaction times (6–15 hours for amidation) and stoichiometric ratios to maximize diastereomeric purity . For thiazolidine ring formation, L-cysteine reacts with aromatic aldehydes in aqueous DMSO with NaHCO₃, enabling room-temperature stereoselective synthesis .

Basic: How is the stereochemical configuration of this compound validated experimentally?

Stereochemistry is confirmed using ¹H NMR (chemical shifts and coupling constants at chiral centers) and LC-MS to quantify diastereomeric excess. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for BOC-protected derivatives . For example, the (2S,4R) configuration was resolved via single-crystal analysis, with hydrogen bonding influencing stereoselectivity .

Advanced: What strategies mitigate stereoselectivity challenges in synthesizing (2R)-configured thiazolidine derivatives?

Stereoselectivity is influenced by reaction conditions (e.g., aqueous DMSO/NaHCO₃ for imine intermediate stabilization) and substituent effects. Ortho-substituted aryl groups (e.g., 2-hydroxyphenyl) enhance diastereomeric excess via intramolecular hydrogen bonding, favoring the (2S,4R) configuration. Real-time IR monitoring (C=N stretching at ~1595 cm⁻¹) and DFT calculations help optimize conditions to favor the desired (2R) isomer .

Advanced: How do computational methods (e.g., DFT) enhance understanding of thiazolidine derivative reactivity?

Density functional theory (DFT) at the B3LYP level predicts molecular geometries, frontier orbital interactions (HOMO-LUMO gaps), and spectroscopic properties (IR, UV-Vis). For example, DFT aligns with experimental NMR shifts and explains stereoselectivity through transition-state modeling. Time-dependent DFT also rationalizes electronic excitations (π→π* transitions) observed in UV spectra .

Basic: Which spectroscopic techniques are critical for characterizing thiazolidine-4-carboxylic acid derivatives?

Essential techniques include:

- ¹H/¹³C NMR : Assigns stereochemistry and confirms substituent integration.

- Mass spectrometry (ESI) : Verifies molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies functional groups (e.g., C=O, C=N).

- Elemental analysis : Validates purity and empirical formulas .

Advanced: How are in vitro and in vivo studies designed to assess pharmacological potential?

- In vitro : Antibacterial activity is tested against pathogens like Pseudomonas aeruginosa using MIC assays. Metal complexes (e.g., Fe(II)) often show enhanced activity due to improved membrane penetration .

- In vivo : Zebrafish embryos are exposed to graded concentrations (e.g., 0.1–0.4 mM) to determine LC₅₀ values (e.g., 0.804 mM at 96 hours). Apoptotic effects are quantified via TUNEL assays and ANOVA/Tukey post-hoc analysis .

Advanced: What explains contradictory bioactivity data among structurally similar thiazolidine derivatives?

Discrepancies arise from:

- Stereochemical variations : (2R) vs. (2S) configurations alter binding to biological targets.

- Metal coordination : Iron complexes exhibit higher antibacterial activity than Cu(II) or VO(II) derivatives due to redox-active properties .

- Substituent effects : Electron-withdrawing groups (e.g., -Br) may enhance metabolic stability but reduce solubility .

Basic: Which physico-chemical properties critically influence biological activity?

- LogP (2.57) : Impacts lipid membrane permeability.

- Polar surface area (74.6 Ų) : Affects solubility and transporter-mediated uptake.

- Melting point (175–177°C) : Indicates crystallinity and formulation stability .

Advanced: How do structural modifications at the p-Tolyl group affect metabolic stability and toxicity?

Substituents like 4-hydroxy-3-methoxy increase zebrafish embryo toxicity (LC₅₀ = 0.804 mM), likely due to enhanced ROS generation. Conversely, adamantyl or fluorenyl amides improve metabolic stability by sterically shielding the thiazolidine ring from cytochrome P450 oxidation .

Advanced: How can discrepancies between computational predictions and experimental data be resolved?

- Solvent effects : Include implicit solvent models (e.g., COSMO) in DFT to better match experimental NMR shifts.

- Multi-method validation : Cross-validate DFT geometries with X-ray crystallography and spectroscopic data .

- Error analysis : Compare calculated vs. observed diastereomeric excess to refine transition-state models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.